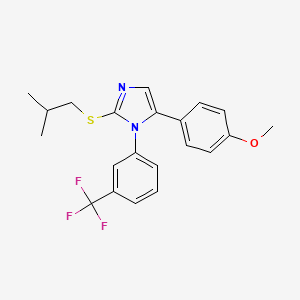

5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally related to 5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide often involves multi-step reactions, including bromination, chlorination, condensation, and amination. An example includes the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, synthesized through elimination, reduction, and bromination reactions starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde, further reacting to give novel compounds with potential biological activities (Bi, 2014).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using spectroscopic methods and X-ray crystallography. These studies reveal intricate details about the molecular geometry, including bond lengths, angles, and the presence of intramolecular hydrogen bonding, which can influence the compound's reactivity and interactions. For example, compounds with similar bromo and chloro substitutions have been analyzed to reveal their crystalline structure, demonstrating the influence of these substituents on the overall molecular conformation (Saeed et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of 5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide and structurally related compounds includes their participation in various chemical reactions, such as nucleophilic substitution reactions facilitated by the presence of bromo and chloro groups. These reactions can lead to the formation of new chemical bonds and the introduction of functional groups that modify the compound's properties and potential applications (Chapman et al., 1968).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments and its suitability for various applications. The crystalline structure, determined through X-ray diffraction, provides insight into the compound's stability and intermolecular interactions, which are essential for its incorporation into larger molecular assemblies or materials (Galešić & Vlahov, 1990).

Chemical Properties Analysis

The chemical properties, such as reactivity towards acids, bases, and other reagents, are determined by the functional groups present in the compound. Studies on related compounds have shown that the presence of bromo, chloro, and amide groups can significantly influence the compound's chemical behavior, affecting its potential as a precursor for more complex molecules or as an active compound in biological systems (Ping, 2007).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Synthesis Techniques : Research has been conducted on the synthesis of various bromo-chloro benzamide derivatives, highlighting methods for introducing bromo and chloro groups into benzamide structures. For example, studies detail the synthesis of compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide through reactions involving bromoindazole-3-carboxylic acid methylester and subsequent conversion to diethylamide (Anuradha et al., 2014). Such research underscores the importance of bromo and chloro substitutions in modulating chemical properties and potential biological activities.

Crystal Structure Analysis : Structural characterization, including X-ray diffraction studies, provides insights into the molecular geometry, bonding patterns, and intermolecular interactions of these compounds. This foundational knowledge is crucial for understanding how structural features correlate with biological activity and stability (Anuradha et al., 2014).

Potential Biological Activities

Antagonistic Properties : Several bromo-chloro benzamide derivatives have been investigated for their potential as non-peptide CCR5 antagonists, indicating possible applications in treating conditions like HIV infection by blocking the CCR5 receptor on immune cells (H. Bi, 2014). The synthesis of these compounds involves multi-step reactions, demonstrating the complexity of designing molecules with specific biological targets.

Antimicrobial Activity : Novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives synthesized through nucleophilic substitution reactions have shown significant in vitro antibacterial and antifungal activities, suggesting the potential of bromo-chloro benzamide derivatives in developing new antimicrobial agents (Ranganatha et al., 2018).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Related compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities , suggesting they may interact with a variety of biochemical pathways.

Result of Action

Without specific studies on this compound, it’s difficult to determine the exact molecular and cellular effects of its action. Related compounds have shown a range of biological activities, suggesting this compound may also have diverse effects .

Propriétés

IUPAC Name |

5-bromo-2-chloro-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrClN2OS/c18-13-1-2-15(19)14(8-13)17(22)21-9-11-3-5-20-16(7-11)12-4-6-23-10-12/h1-8,10H,9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUUTOOFEZESRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-(1H-indazol-5-yl)ethyl]acetamide](/img/structure/B2486037.png)

![4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)cyclohexan-1-amine](/img/structure/B2486043.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2486044.png)

![6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B2486047.png)

![2-Fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether](/img/structure/B2486048.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2486050.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2486055.png)